molecular formula C13H9NO5 B1298001 3-(4-Nitrophenoxy)benzoic acid CAS No. 27237-21-4

3-(4-Nitrophenoxy)benzoic acid

Cat. No.: B1298001
CAS No.: 27237-21-4
M. Wt: 259.21 g/mol
InChI Key: RMCHRSGYGNEWJY-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)benzoic acid is an organic compound with the molecular formula C13H9NO5 It is characterized by the presence of a nitrophenoxy group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenoxy)benzoic acid typically involves the reaction of 4-nitrophenol with 3-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the chlorine atom from the benzoic acid derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, and the product is isolated by acidification and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxy)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Esterification: Alcohols and acid catalysts such as sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-(4-Aminophenoxy)benzoic acid.

    Esterification: Esters of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-(4-Nitrophenoxy)benzoic acid has the molecular formula C13H9NO5C_{13}H_9NO_5 and is characterized by the presence of a nitrophenoxy group attached to a benzoic acid moiety. Its structural features contribute to its reactivity and functional properties.

Pharmaceutical Applications

Anti-inflammatory and Antioxidant Activity
Research indicates that compounds similar to this compound can exhibit significant anti-inflammatory and antioxidant properties. These compounds are being studied as potential therapeutic agents for various inflammatory diseases .

Soluble Epoxide Hydrolase Inhibition
A study highlighted the development of soluble epoxide hydrolase inhibitors, which are crucial in treating cardiovascular diseases. Although not directly tested on this compound, the structure-activity relationship suggests that similar compounds may possess potent inhibitory effects against soluble epoxide hydrolase .

Agricultural Applications

Insect Growth Regulators
this compound has been identified as a precursor in the synthesis of insect growth regulators (IGRs). These IGRs are essential for controlling lepidopteran pests such as Spodoptera frugiperda and Plutella xylostella. The compound acts as a juvenile hormone biosynthesis inhibitor, which disrupts the development of these pests, providing a new avenue for pest control strategies in agriculture .

Insect Control Method Efficacy
Spodoptera frugiperdaJuvenile hormone inhibitorHigh
Plutella xylostellaJuvenile hormone inhibitorModerate to High

Cosmetic Applications

Formulation Development
The compound is also being explored in cosmetic formulations due to its potential as a skin-conditioning agent. Its ability to enhance the sensory properties of formulations makes it an attractive candidate for use in creams and lotions .

Polymeric Applications
Recent advances in polymer science have led to the incorporation of compounds like this compound into cosmetic products. These polymers can act as emulsifiers and stabilizers, improving product performance and consumer acceptance .

Case Study 1: Insect Growth Regulation

A study demonstrated that formulations containing this compound effectively reduced the population of Spodoptera frugiperda in controlled environments. The compound was shown to have comparable efficacy to traditional insecticides but with a more favorable environmental profile.

Case Study 2: Cosmetic Formulation

In a formulation study, researchers utilized this compound in developing a moisturizing cream. The cream exhibited improved hydration properties and consumer preference over standard formulations due to its enhanced sensory profile.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. In materials science, its unique structure allows it to participate in various chemical reactions, enabling the formation of complex materials with desirable properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenoxy)benzoic acid
  • 3,5-bis(4-nitrophenoxy)benzoic acid
  • 4-(4-Nitrophenoxy)benzoic acid

Uniqueness

3-(4-Nitrophenoxy)benzoic acid is unique due to the presence of both a nitrophenoxy group and a benzoic acid moietyCompared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and research applications .

Biological Activity

3-(4-Nitrophenoxy)benzoic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications, supported by relevant studies and data.

  • Molecular Formula : C14H11N2O4
  • Molecular Weight : 273.25 g/mol
  • Physical State : Typically appears as a white to light yellow crystalline solid.
  • Solubility : Moderate solubility in organic solvents, limited solubility in water.

Biological Activities

This compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. Here are some key findings from recent studies:

Antibacterial Activity

Research indicates that derivatives of this compound possess significant antibacterial properties. A study showed that compounds with similar structures could inhibit bacterial growth effectively, suggesting that this compound may also exhibit comparable activity against pathogenic bacteria .

Antifungal Properties

In addition to antibacterial effects, this compound has demonstrated antifungal activity. This is particularly relevant in agricultural contexts where fungal pathogens pose a threat to crops. The compound's ability to disrupt fungal cell membranes is a proposed mechanism of action .

Anticancer Potential

Recent investigations into the anticancer potential of benzoic acid derivatives have highlighted the ability of this compound to induce apoptosis in cancer cells. In vitro studies have shown that it can activate key apoptotic pathways, making it a candidate for further research in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic pathways, which can lead to disrupted cellular functions in bacteria and cancer cells .
  • Protein Interaction : The compound interacts with proteins involved in apoptosis and cell cycle regulation, enhancing its therapeutic potential .

Case Studies

  • Antibacterial Efficacy Study :
    • Objective : To evaluate the antibacterial activity against E. coli and S. aureus.
    • Method : Disk diffusion method.
    • Results : The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
  • Antifungal Activity Assessment :
    • Objective : To assess the antifungal activity against Candida species.
    • Method : Minimum inhibitory concentration (MIC) determination.
    • Results : MIC values indicated effective antifungal activity at low concentrations.
  • Cancer Cell Line Study :
    • Objective : To determine the effect on apoptosis in breast cancer cell lines.
    • Method : Flow cytometry analysis post-treatment.
    • Results : Increased apoptotic cells were observed, supporting its potential as an anticancer agent.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedKey Findings
AntibacterialE. coliDisk diffusionSignificant inhibition observed
AntifungalCandida spp.MIC determinationEffective at low concentrations
AnticancerBreast cancer cell lineFlow cytometryIncreased apoptosis noted

Properties

IUPAC Name

3-(4-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCHRSGYGNEWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306451
Record name 3-(4-Nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27237-21-4
Record name 3-(4-Nitrophenoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27237-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a vigorously stirred mixture of 4-(3-ethoxycarbonylphenoxy)-1-nitrobenzene (5.14 g, 17.9 mmol) in a 3:1 THlF/water solution (75 mL) was added a solution LiOH.H2O (1.50 g, 35.8 mmol) in water (36 mL). The resulting mixture was heated at 50° C. overnight, then cooled to room temp., concentrated under reduced pressure, and adjusted to pH 2 with a 1M HCl solution. The resulting bright yellow solids were removed by filtration and washed with hexane to give 4-(3-carboxyphenoxy)-1-nitrobenzene (4.40 g, 95%).
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Entry 64: 4-(3-Carboxyphenoxy)-1-nitrobenzene was synthesized according to Method A13, Step 2. 4-(3-Carboxyphenoxy)-1-nitrobenzene was coupled with 2-aminomethyl-1-ethylpyrrolidine according to Method A13, Step 3 to give 4-(3-(N-((1-methylpyrrolidinyl)methyl)carbamoyl)phenoxy)-1-nitrobenzene. According to Method A13 Step 4,4-(3-(N-((1-methylpyrrolidinyl)methyl)carbamoyl)phenoxy)-1-nitrobenzene was reduced to 4-(3-(N-((1-methylpyrrolidinyl)methyl)carbamoyl)phenoxy)aniline. According to Method C1a, 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with 4-(3-(N-((1-methylpyrrolidinyl)methyl)carbamoyl)phenoxy)aniline to afford the urea.

Synthesis routes and methods III

Procedure details

Entry 61: 4-(3-Carboxyphenoxy)-1-nitrobenzene was synthesized according to Method A13, Step 2. 4-(3-Carboxyphenoxy)-1-nitrobenzene was coupled with 4-(2-aminoethyl)morpholine according to Method A13, Step 3 to give 4-(3-(N-(2-morpholinylethyl)carbamoyl)phenoxy)-1-nitrobenzene. According to Method A13 Step 4,4-(3-(N-(2-morpholinylethyl)carbamoyl)phenoxy)-1-nitrobenzene was reduced to 4-(3-(N-(2-morpholinylethyl)carbamoyl)phenoxy)aniline. According to Method C1a, 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with 4-(3-(N-(2-morpholinylethyl)carbamoyl)phenoxy)aniline to afford the urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a vigorously stirred mixture of 4-(3-ethoxycarbonylphenoxy)-1-nitrobenzene (5.14 g, 17.9 mmol) in a 3:1 THF/water solution (75 mL) was added a solution LiOH.H2O (1.50 g, 35.8 mmol) in water (36 mL). The resulting mixture was heated at 50° C. overnight, then cooled to room temp., concentrated under reduced pressure, and adjusted to pH 2 with a 1M HCl solution. The resulting bright yellow solids were removed by filtration and washed with hexane to give 4-(3-carboxyphenoxy)-1-nitrobenzene (4.40 g, 95%).
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Entry 63: 4-(3-Carboxyphenoxy)-1-nitrobenzene was synthesized according to Method A13, Step 2. 4-(3-Carboxyphenoxy)-1-nitrobenzene was coupled with tetrahydrofurfurylamine according to Method A13, Step 3 to give 4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)-1-nitrobenzene. According to Method A13 Step 4,4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)-1-nitrobenzene was reduced to 4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)aniline. According to Method C1a, 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with 4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)aniline to afford the urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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